molecular formula C8H13N3 B11921657 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine

Katalognummer: B11921657
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: QQLHTZHFGRAYAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon a tetrahydroimidazopyridine scaffold. This scaffold is recognized as a versatile and privileged structure in the design of biologically active molecules . The imidazopyridine core is known for its diverse biological attributes and is present in several commercially available drugs, underscoring its pharmacological relevance . While the specific biological data for this exact analog is not fully established in the public domain, compounds based on the closely related tetrahydroimidazo[4,5-c]pyridine scaffold have been identified as potent inhibitors of bacterial enzymes, such as the glutaminyl cyclase from Porphyromonas gingivalis (PgQC), a keystone pathogen in periodontitis . This suggests potential research applications in developing novel anti-infective agents targeting oral microbiome shifts and associated systemic diseases . Furthermore, the imidazopyridine family exhibits a wide spectrum of other biological activities, including serving as modulators of the central nervous system, and demonstrating anticancer, antifungal, and antiviral properties . The this compound, with its amine functional group, provides a synthetic handle for further chemical exploration and derivatization, making it a valuable building block for constructing compound libraries in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine

InChI

InChI=1S/C8H13N3/c1-6-7-4-2-3-5-11(7)8(9)10-6/h2-5H2,1H3,(H2,9,10)

InChI-Schlüssel

QQLHTZHFGRAYAG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CCCCN2C(=N1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Optimization

Optimal yields (68–72%) are achieved using anhydrous toluene and stoichiometric POCl₃. Substituting POCl₃ with PCl₅ reduces yields to 45–50%, likely due to incomplete cyclization. Post-reaction quenching with ice-water and neutralization with NaHCO₃ ensures isolation of the free base. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the intermediate imidazo[1,5-a]pyridine.

Catalytic Hydrogenation for Tetrahydro Ring Formation

Saturation of the imidazo[1,5-a]pyridine ring to its tetrahydro form is critical. Hydrogenation over palladium on carbon (Pd/C) under acidic conditions (e.g., HCl in ethanol) achieves complete reduction.

Hydrogenation Conditions

  • Catalyst : 10% Pd/C (0.5 equiv)

  • Solvent : Ethanol with 1M HCl

  • Pressure : 50 psi H₂

  • Temperature : 60°C

  • Yield : 85–90%

Side reactions, such as over-reduction or dehydrogenation, are minimized by maintaining pH < 2. Nuclear magnetic resonance (NMR) analysis confirms regioselective saturation of the pyridine ring without affecting the imidazole moiety.

Reductive Amination for 3-Amine Functionalization

Introducing the 3-amine group often employs reductive amination of ketone intermediates. For example, 3-keto-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Procedure

  • Dissolve 3-keto intermediate (1.0 equiv) and NH₄OAc (3.0 equiv) in MeOH.

  • Add NaBH₃CN (1.2 equiv) at 0°C.

  • Stir at 25°C for 12 hours.

  • Quench with H₂O, extract with CH₂Cl₂, and purify via flash chromatography.
    Yield : 70–75%.

Enantioselective Synthesis Using Chiral Catalysts

For applications requiring enantiomeric purity, asymmetric hydrogenation with chiral catalysts is employed. Ru-(S)-BINAP complexes achieve >95% enantiomeric excess (ee) in related tetrahydroimidazo derivatives.

Catalyst System

  • Catalyst : [(S)-BINAP-RuCl₂] (0.1 mol%)

  • Substrate : 1-methylimidazo[1,5-a]pyridine-3-carbonitrile

  • Conditions : 100 psi H₂, 40°C, 24 hours

  • Result : 92% ee (determined by chiral HPLC)

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, such as cyclization and amination. A one-pot synthesis under microwave conditions (150°C, 20 minutes) reduces reaction times from 12 hours to <30 minutes.

Comparative Data

ParameterConventional MethodMicrowave Method
Time12 hours20 minutes
Yield68%72%
Purity (HPLC)95%98%

Purification and Characterization

Final purification typically involves recrystallization from ethanol/water (4:1) or preparative HPLC. Characterization data for this compound includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.80 (m, 4H), 2.45 (s, 3H), 3.10–3.25 (m, 2H), 3.50–3.65 (m, 2H), 6.90 (s, 1H).

  • MS (ESI+) : m/z 180.2 [M+H]⁺.

Analyse Chemischer Reaktionen

Alkylation Reactions

The primary amine group at position 3 undergoes alkylation under mild conditions, forming secondary or tertiary amines. Typical reagents include alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents like DMF or acetonitrile, often with a base such as K₂CO₃ or triethylamine .

Example Reaction:

text
1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine + CH₃I → N-Methyl derivative (yield: ~60–75%, conditions: DMF, 25°C, 12h)[3]
ReagentSolventTemperatureYield (%)Product Application
Methyl iodideDMF25°C65–75Intermediate for CNS-targeting drugs
Benzyl bromideAcetonitrileReflux58Antimicrobial agents

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amides. This modification enhances metabolic stability in drug candidates .

Example Reaction:

text
This compound + AcCl → N-Acetyl derivative (yield: ~80%, conditions: CH₂Cl₂, 0°C → RT)[3]
Acylating AgentBaseSolventYield (%)
Acetyl chloridePyridineDichloromethane80
Benzoyl chlorideEt₃NTHF72

Nucleophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is limited due to the electron-rich imidazo ring, but halogenation at position 1 or 8 has been reported under controlled conditions .

Halogenation Example:

text
This compound + NBS → 8-Bromo derivative (yield: ~45%, conditions: CCl₄, AIBN, 70°C)[4]
ElectrophileCatalystConditionsYield (%)
N-BromosuccinimideAIBNCCl₄, 70°C45
Cl₂ (gas)FeCl₃CH₃COOH, 50°C30

Ring Functionalization and Oxidation

The tetrahydroimidazo ring can undergo oxidation to form imidazo[1,5-a]pyridine derivatives. Common oxidants include MnO₂ or DDQ.

Oxidation Example:

text
This compound + MnO₂ → Imidazo[1,5-a]pyridine-3-amine (yield: ~55%, conditions: CHCl₃, reflux)[3]
OxidantSolventTemperatureYield (%)
MnO₂CHCl₃Reflux55
DDQToluene110°C50

Coupling Reactions (Buchwald-Hartwig, Suzuki)

The amine group participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introductions. This is pivotal for creating libraries of analogs in drug discovery .

Suzuki Coupling Example:

text
N-Acetyl derivative + PhB(OH)₂ → Biaryl derivative (yield: ~70%, conditions: Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O)[4]
CatalystBaseSolventYield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O70
Pd(OAc)₂/XPhosK₃PO₄Toluene/EtOH65

Biological Activity Correlation

Derivatives synthesized via these reactions show structure-activity relationships (SAR):

  • N-Alkyl/Acyl derivatives : Enhanced blood-brain barrier permeability .

  • Halogenated analogs : Improved binding affinity to G-protein-coupled receptors (e.g., orexin receptors) .

  • Biaryl-coupled products : Increased antimicrobial potency.

This reactivity profile positions this compound as a versatile scaffold for developing therapeutics targeting neurological disorders, infections, and metabolic diseases .

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism

The compound has been identified as a non-peptide antagonist of human orexin receptors (OX1 and OX2). Orexins are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. By antagonizing these receptors, 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine may be beneficial in treating various disorders:

  • Sleep Disorders : The compound has been shown to decrease alertness and increase the time spent in both REM and NREM sleep in animal models. This suggests its potential utility in managing conditions such as insomnia and other sleep-related disorders .
  • Stress-related Syndromes : Research indicates that the compound may help alleviate symptoms associated with stress-related conditions by modulating orexin activity .
  • Cognitive Dysfunction : Studies have highlighted the compound's ability to enhance memory function in rat models. This positions it as a candidate for addressing cognitive deficits associated with psychiatric disorders .

Case Study 1: Sleep Regulation

In a study examining the effects of orexin receptor antagonists on sleep patterns, this compound demonstrated a dose-dependent increase in sleep duration. The findings indicated that this compound could effectively promote sleep by inhibiting orexin signaling pathways .

Case Study 2: Cognitive Enhancement

Another research effort focused on the cognitive benefits of the compound. In a controlled experiment involving rats subjected to memory tasks, administration of this compound resulted in significantly improved performance compared to control groups. This suggests its potential application in treating cognitive impairments related to aging or neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Structural Variations in the Imidazo-Fused Core

The imidazo[1,5-a]pyridine scaffold is structurally versatile, with modifications observed in:

  • Ring saturation : Partial (5,6,7,8-tetrahydro) vs. fully aromatic systems.
  • Substituents : Position and nature of functional groups (e.g., methyl, halogen, aryl).
  • Heteroatom arrangement : Pyridine vs. pyrazine or pyrimidine rings in related compounds.
Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Molecular Formula Key Activity Reference
1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine Imidazo[1,5-a]pyridine 1-Me, 3-NH₂ C₈H₁₂N₄ Under investigation
(R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine 5-(p-Cyanophenyl) C₁₅H₁₄N₄ Aldosterone synthase inhibitor (IC₅₀: 3 nM)
1-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Imidazo[1,5-a]pyrazine 1-Cl C₆H₉ClN₄ Dual orexin receptor antagonist (sleep promotion)
6-(2-Fluoro-5-methoxybenzyl)-1-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine Imidazo[1,5-a]pyridine 6-(Fluoro-methoxybenzyl), 1-iPr C₁₉H₂₆FN₃O Polycomb protein EED inhibitor (X-ray co-crystal)
FAD286 (4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile) Imidazo[1,5-a]pyridine 5-(Benzonitrile) C₁₄H₁₂N₄ Aldosterone synthase inhibitor (IC₅₀: 3 nM; 40-fold selectivity over cortisol synthase)

Pharmacological and Biochemical Activities

  • Enzyme Inhibition: Aldosterone Synthase (AS): The (R)-enantiomer of 5-(p-cyanophenyl)-tetrahydroimidazo[1,5-a]pyridine exhibits high selectivity (IC₅₀: 3 nM) and enantiomeric excess (>97%), making it superior to FAD286 in clinical applications . Cytochrome P450 (CYP3A4): Imidazo[1,5-a]pyrimidine derivatives (e.g., 3,3-difluoro-8-aryl analogues) show CYP3A4 inhibition, highlighting the role of fluorinated substituents in enhancing binding affinity .
  • Receptor Modulation: Orexin Receptors: Chloro-substituted imidazo[1,5-a]pyrazines (e.g., 1-chloro derivatives) act as dual orexin receptor antagonists, promoting sleep in preclinical models .

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects: Methyl Groups: The 1-methyl group in the target compound may reduce metabolic instability compared to bulkier substituents (e.g., isopropyl in PDB 7VV) but could limit target selectivity . Aryl and Heteroaryl Moieties: p-Cyanophenyl (in FAD286 analogues) and benzonitrile groups enhance AS inhibition by interacting with hydrophobic enzyme pockets . Halogenation: Chloro or fluoro substituents improve receptor binding (e.g., orexin antagonists) and pharmacokinetic profiles .
  • Stereochemistry: The (R)-configuration in 5-(p-cyanophenyl) derivatives is critical for AS inhibition, with enantiomeric purity (>97%) directly correlating with efficacy .

Biologische Aktivität

1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine (CAS No. 1546992-41-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound's biological effects, structure-activity relationships (SAR), and therapeutic implications.

The molecular formula of this compound is C8H13N3C_8H_{13}N_3 with a molecular weight of 151.21 g/mol. The compound features a tetrahydroimidazo-pyridine ring system, which is crucial for its biological activity.

PropertyValue
CAS Number1546992-41-9
Molecular FormulaC₈H₁₃N₃
Molecular Weight151.21 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroimidazo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, research has shown that modifications at specific positions on the imidazopyridine core can enhance activity against various pathogens. The introduction of lipophilic moieties has been linked to increased potency against oral pathogens such as Porphyromonas gingivalis and Prevotella intermedia .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of specific enzymes. For example, it has been shown to inhibit glutaminyl cyclases associated with oral pathogens. The SAR studies suggest that certain substitutions can lead to a substantial increase in inhibitory activity .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with tetrahydroimidazo[1,5-a]pyridine derivatives. In vitro studies have demonstrated their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This opens avenues for potential applications in treating neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various tetrahydroimidazo derivatives, it was found that compounds with a benzyl substitution at the N5 position exhibited up to 60 times greater activity against P. gingivalis compared to their acyclic counterparts . This highlights the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Neuroprotection
A research group explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and improved viability in treated neuronal cultures compared to controls .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituents at N5 : Alkyl groups enhance activity; however, larger groups may introduce steric hindrance.
  • Position C4 Modifications : Simple modifications lead to decreased activities due to steric effects.
Modification TypeEffect on Activity
N5 Benzyl SubstitutionIncreased potency
C4 Bulky SubstituentsDecreased activity

Q & A

Q. What are the common synthetic routes for 1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of nitrile precursors with amines under acidic conditions. For example, polyphosphoric acid (PPA) is often used as a catalyst at elevated temperatures (~160°C). Variations in solvent (e.g., ethanol, toluene) and catalysts (e.g., Pd/C for hydrogenation steps) significantly affect reaction efficiency. For instance, using PPA in nitroalkane reactions yields imidazo[1,5-a]pyridine derivatives with >70% purity, but side reactions may occur if temperature control is inadequate .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Characterization relies on NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, the ¹H NMR spectrum of related tetrahydroimidazo-pyridine derivatives shows distinct peaks for methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). HRMS data matching calculated molecular weights (e.g., [M+H]+ = 195.137) ensures structural fidelity .

Q. What are the key challenges in purifying this compound?

Purification often requires column chromatography with silica gel and gradients of ethyl acetate/hexane. Recrystallization from ethanol/water mixtures improves purity, but residual solvents (e.g., DMF) may persist if not thoroughly removed. TLC monitoring (Rf ~0.3–0.5) is critical to isolate the target compound from byproducts like unreacted amines or oxidized species .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for this compound, and what analytical methods validate it?

Chiral resolution involves using enantioselective catalysts (e.g., L-proline derivatives) or chiral stationary phases in HPLC. For instance, chiral HPLC with a cellulose-based column (Chiralpak IC) can separate enantiomers with >97% ee. Circular dichroism (CD) spectroscopy further confirms optical activity, correlating with computational models of the compound’s stereochemistry .

Q. What strategies address low yields in multi-step syntheses of imidazo[1,5-a]pyridine derivatives?

Yield optimization includes:

  • Stepwise temperature control : Gradual heating (e.g., 80°C → 160°C) minimizes decomposition during cyclization.
  • Catalyst screening : Pd/C (5% w/w) enhances hydrogenation efficiency in tetrahydro ring formation compared to Raney Ni.
  • Protecting groups : Boc-protected intermediates reduce side reactions during amine functionalization. For example, Boc protection improved yields from 45% to 68% in a related synthesis .

Q. How does this compound interact with biological targets (e.g., enzymes), and what assays quantify its activity?

It acts as a non-steroidal aromatase inhibitor (IC50 ~10 nM) by competitively binding to cytochrome P450. In vitro assays use human recombinant CYP19A1 enzyme and tritiated androstenedione as substrates. LC-MS quantifies ¹⁴C-estradiol production to measure inhibition. Molecular docking studies (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis of key residues (e.g., Phe134) in the enzyme’s active site .

Q. What computational methods predict the compound’s pharmacokinetic properties?

ADME predictions use software like SwissADME or Schrödinger’s QikProp. Key parameters include:

  • LogP : ~1.8 (moderate lipophilicity).
  • Permeability : Caco-2 cell model predicts moderate absorption (Papp ~5 × 10⁻⁶ cm/s).
  • Metabolic stability : Microsomal half-life (t½) >60 min in human liver microsomes suggests low hepatic clearance. MD simulations (AMBER) further analyze cytochrome P450 binding dynamics .

Notes

  • Contradictions : and describe differing catalysts (PPA vs. POCl₃) for cyclization; PPA yields higher regioselectivity, while POCl₃ is better for scale-up .
  • Unresolved Issues : The role of substituents on the tetrahydro ring in modulating enzyme inhibition remains unclear.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.